Caldiamide sodium hydrate Caldiamide sodium hydrate
Brand Name: Vulcanchem
CAS No.: 122760-91-2
VCID: VC21349574
InChI: InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3
SMILES: CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]
Molecular Formula: C16H29CaN5NaO8+3
Molecular Weight: 497.5 g/mol

Caldiamide sodium hydrate

CAS No.: 122760-91-2

Cat. No.: VC21349574

Molecular Formula: C16H29CaN5NaO8+3

Molecular Weight: 497.5 g/mol

* For research use only. Not for human or veterinary use.

Caldiamide sodium hydrate - 122760-91-2

Specification

CAS No. 122760-91-2
Molecular Formula C16H29CaN5NaO8+3
Molecular Weight 497.5 g/mol
IUPAC Name calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate
Standard InChI InChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3
Standard InChI Key FHOBFNOBIIQSOV-UHFFFAOYSA-K
SMILES CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]
Canonical SMILES CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

Caldiamide sodium hydrate appears in scientific literature and chemical databases under various identifiers that facilitate proper cross-referencing. Table 1 presents the primary chemical identifiers associated with this compound:

Identifier TypeValueSource
Chemical NameCalcium sodium 2-[bis[2-(carboxymethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate hydrate
CAS Registry Number122760-91-2
Alternative CAS Number131410-50-9
Molecular FormulaC16H28CaN5NaO9 (including water)
Alternative FormulaC16H26N5O8.Ca.Na.H2O

Secondary Identifiers and Synonyms

Additional identifiers and synonyms found in chemical databases enhance the compound's identification across different scientific resources:

Identifier/SynonymValue/NameSource
PubChem CID23724862
UNII1M6415C70M
IUPAC Namecalcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate
Alternative NameCaldiamide sodium (USAN)
Alternative NameSodium (N,N-bis(2-((carboxymethyl)((methylcarbamoyl)methyl)amino)ethyl)glycinato(3-))calciate(1-), hydrate

Chemical Structure and Properties

The structure of caldiamide sodium hydrate features complex arrangements of functional groups and metal ions that contribute to its unique properties and applications in medicine.

Structural Representation

Various chemical notations represent the structure of caldiamide sodium hydrate:

Notation TypeRepresentationSource
SMILESCNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2]
InChIInChI=1S/C16H29N5O8.Ca.Na.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;;1H2/q;+2;+1;/p-3
InChIKeyFHOBFNOBIIQSOV-UHFFFAOYSA-K

Physicochemical Properties

The physicochemical properties determine caldiamide sodium hydrate's behavior in various systems and applications:

PropertyValueSource
Molecular Weight497.5 g/mol
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Charge0

Chemical Structure Analysis

Structural Components

Caldiamide sodium hydrate contains several key structural elements that contribute to its chemical behavior. The molecule features a diethylenetriaminepentaacetic acid (DTPA) derivative backbone with bis-methylamide modifications . This structure provides multiple coordination sites for metal ions, specifically calcium and sodium, which are integral to the compound's function. The presence of the water molecule (hydrate form) affects the compound's stability and influences its physical properties.

Structural Relationships

Caldiamide sodium hydrate belongs to a class of compounds that can form complexes with metal ions. Its structure is derived from DTPA, which is widely used as a chelating agent in various applications . The inclusion of methylamide groups and the specific coordination with calcium and sodium ions distinguishes this compound from other DTPA derivatives.

Pharmacological Properties

Pharmacokinetic Profile

Research has characterized the pharmacokinetic behavior of caldiamide sodium hydrate following intravenous administration. Table 3 summarizes the key pharmacokinetic parameters:

ParameterValueSource
Elimination Half-life0.31 hours
Distribution Volume244 ml/kg
Plasma Clearance9.2 ml/min/kg
DistributionExtracellular fluid compartment
ExcretionRenal, via glomerular filtration

The compound demonstrates a rapid elimination profile, which is advantageous for diagnostic applications where transient enhancement is desired and prolonged exposure should be minimized .

Biotransformation and Metabolic Fate

Medical Applications

Role as a Magnetic Resonance Imaging Contrast Agent

The primary application of caldiamide sodium hydrate is as a contrast agent in magnetic resonance imaging (MRI) . This application stems from the compound's ability to enhance the visibility of internal body structures, thereby improving diagnostic accuracy and facilitating better identification of anatomical and pathological features.

Research Findings

Transchelation Studies

Investigations have demonstrated that caldiamide sodium hydrate can undergo transchelation in biological environments, where the calcium ion is replaced by other metal ions such as zinc or copper . While this phenomenon occurs to a limited extent, it represents an important consideration for both safety assessments and efficacy evaluations. The implications of transchelation extend to potential variations in the compound's behavior in different physiological states where metal ion concentrations may vary.

Pharmacokinetic Research

Studies utilizing 14C-labeled forms of caldiamide sodium hydrate have provided valuable insights into its pharmacokinetic behavior . These investigations have established the compound's rapid elimination from the body and characterized its distribution patterns. The research confirms that caldiamide sodium hydrate primarily distributes into the extracellular fluid compartment following administration, with minimal penetration into intracellular spaces. This distribution pattern influences its effectiveness in highlighting specific anatomical structures during imaging procedures.

Comparative Analysis

Relationship to Other Imaging Agents

Caldiamide sodium hydrate belongs to a family of contrast agents used in diagnostic imaging. While specific comparative data is limited in the available sources, its chemical structure suggests similarities with other chelated metal complexes used as MRI contrast agents . Its pharmacokinetic profile, characterized by rapid elimination, aligns with properties desirable in diagnostic imaging agents where transient enhancement is typically preferred.

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